6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one
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Overview
Description
6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one is a complex organic compound that features a benzimidazole core linked to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one typically involves multi-step procedures. . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity . These methods are advantageous for scaling up the production while maintaining the structural integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can introduce various functional groups to the piperazine ring .
Scientific Research Applications
6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antipsychotic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist for dopamine and serotonin receptors, which explains its potential antipsychotic effects . Additionally, it may inhibit acetylcholinesterase, contributing to its cognitive-enhancing properties .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares a similar piperazine moiety and exhibits antimicrobial activity.
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: Known for their cholinesterase inhibition and neuroprotective properties.
Uniqueness
What sets 6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one apart is its unique combination of a benzimidazole core with a piperazine moiety, which imparts a broad spectrum of biological activities. This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
879874-35-8 |
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Molecular Formula |
C18H20N4O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[1-(piperazin-1-ylmethyl)benzimidazol-2-yl]phenol |
InChI |
InChI=1S/C18H20N4O/c23-17-8-4-1-5-14(17)18-20-15-6-2-3-7-16(15)22(18)13-21-11-9-19-10-12-21/h1-8,19,23H,9-13H2 |
InChI Key |
OABGPWATRBOWEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4O |
Origin of Product |
United States |
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